

# Application Notes and Protocols for Palladium-Catalyzed Reactions with Allyl Phenyl Sulfone

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## Compound of Interest

Compound Name: Allyl phenyl sulfone

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **allyl phenyl sulfone** and its derivatives in palladium-catalyzed reactions. This versatile class of compounds serves as a valuable tool in modern organic synthesis, participating as both a precursor to nucleophiles and as a unique leaving group in cross-coupling reactions. The methodologies outlined below are based on established and peer-reviewed research, offering robust starting points for reaction setup and optimization.

## I. Application: Asymmetric Allylic Alkylation (AAA) with $\alpha$ -Sulfonyl Carbanions

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for constructing chiral centers. While "soft" nucleophiles are commonly employed, the use of "hard" nucleophiles, such as unstabilized  $\alpha$ -sulfonyl carbanions, has been challenging due to their high pKa. A recent advancement overcomes this limitation by using silylated sulfones in conjunction with allylic fluoride electrophiles. The in situ generation of a fluoride anion from the allylic precursor facilitates desilylation of the sulfone, forming the required nucleophile under mild conditions.<sup>[1][2][3][4]</sup>

This strategy enables the synthesis of valuable chiral homo-allylic sulfones, which are important building blocks in medicinal chemistry and natural product synthesis.<sup>[2][3][4]</sup>

## Experimental Protocol: Synthesis of Chiral Homo-Allylic Sulfones

This protocol is adapted from the work of Trost, B. M., et al., Chem. Sci., 2021, 12, 10532-10537.[1]

### General Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor, ligand, and silylated sulfone.
- The vial is evacuated and backfilled with argon three times.
- Anhydrous solvent is added, and the mixture is stirred at the specified temperature for 30 minutes.
- The allylic fluoride is then added dropwise via syringe.
- The reaction is stirred at the indicated temperature for the specified time, monitoring by TLC or LC-MS.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired chiral homo-allylic sulfone.

### Detailed Example: Synthesis of (S,E)-1-cyclohexyl-3-(phenylsulfonyl)hex-4-en-1-ylum

- Reagents and Catalyst Loading:
  - ((1-trimethylsilyl)methyl)(phenyl)sulfane (1.2 equiv.)
  - (E)-1-fluoro-3-cyclohexylprop-1-ene (1.0 equiv.)
  - [Pd(allyl)Cl]<sub>2</sub> (2.5 mol%)
  - (R)-ANDEN-Phos (L1) (7.5 mol%)

- Anhydrous THF (0.1 M)
- Protocol:
  - In a glovebox, a 1-dram vial was charged with  $[\text{Pd}(\text{allyl})\text{Cl}]_2$  (2.5 mol%) and (R)-ANDEN-Phos (7.5 mol%).
  - Anhydrous THF was added, and the mixture was stirred for 30 minutes at room temperature.
  - ((1-trimethylsilyl)methyl)(phenyl)sulfane (1.2 equiv.) was added, followed by (E)-1-fluoro-3-cyclohexylprop-1-ene (1.0 equiv.).
  - The vial was sealed and the reaction was stirred at 30 °C for 24 hours.
  - The solvent was removed in vacuo, and the crude product was purified by column chromatography (5% Ethyl Acetate in Hexanes).

## Data Presentation: Substrate Scope of Asymmetric Allylic Alkylation

The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of various silylated sulfones with allylic fluorides.

Entry	Silylated Sulfone	Allylic Fluoride	Product	Yield (%)	ee (%)
1	Phenyl((trimethylsilyl)methyl)sulfane	(E)-1-fluoro-3-cyclohexylprop-1-ene	(S,E)-1-cyclohexyl-3-(phenylsulfonyl)hex-4-en-1-ylum	95	98
2	(4-methoxyphenyl)((trimethylsilyl)methyl)sulfane	(E)-1-fluoro-3-cyclohexylprop-1-ene	(S,E)-1-cyclohexyl-3-((4-methoxyphenyl)sulfonyl)hex-4-en-1-ylum	92	97
3	(4-chlorophenyl)((trimethylsilyl)methyl)sulfane	(E)-1-fluoro-3-cyclohexylprop-1-ene	(S,E)-1-cyclohexyl-3-((4-chlorophenyl)sulfonyl)hex-4-en-1-ylum	88	96
4	Naphthalen-2-yl((trimethylsilyl)methyl)sulfane	(E)-1-fluoro-3-cyclohexylprop-1-ene	(S,E)-1-cyclohexyl-3-(naphthalen-2-ylsulfonyl)hex-4-en-1-ylum	90	95
5	Phenyl((trimethylsilyl)methyl)sulfane	(E)-1-fluoro-3-phenylprop-1-ene	(S,E)-1-phenyl-3-(phenylsulfonyl)but-1-ene	93	99

## II. Application: Heterocyclic Allylsulfones as Latent Nucleophiles in Cross-Coupling Reactions

A novel and powerful application of allyl sulfones is their use as "latent" sulfinate reagents in palladium-catalyzed cross-coupling reactions.<sup>[5][6]</sup> In this methodology, a heterocyclic allylsulfone undergoes a palladium(0)-mediated deallylation to generate a  $\pi$ -allyl palladium intermediate and a heterocyclic sulfinate in situ. This sulfinate then participates in a desulfinylative cross-coupling with an aryl or heteroaryl halide to form a biaryl product.<sup>[5][6]</sup>

This approach circumvents the often-problematic preparation and purification of sensitive sulfinate salts and demonstrates the stability of the allylsulfone group to various synthetic transformations, allowing for late-stage functionalization.<sup>[5][6]</sup>

## Experimental Protocol: Desulfinylative Cross-Coupling of Heterocyclic Allylsulfones

This protocol is adapted from the work of Willis, M. C., et al., J. Am. Chem. Soc., 2018, 140, 46, 15916–15923.<sup>[6]</sup>

### General Procedure:

- To an oven-dried reaction tube, add the heterocyclic allylsulfone, aryl halide, palladium catalyst, ligand, and base.
- The tube is sealed, evacuated, and backfilled with argon three times.
- Anhydrous solvent is added via syringe.
- The reaction mixture is stirred at the specified temperature for the indicated time.
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., EtOAc) and washed with water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.

### Detailed Example: Synthesis of 2-(p-tolyl)pyridine

- Reagents and Catalyst Loading:
  - 2-(allyl(phenyl)sulfonyl)pyridine (1.5 equiv.)
  - 4-bromotoluene (1.0 equiv.)
  - Pd(OAc)<sub>2</sub> (5 mol%)
  - Xantphos (10 mol%)
  - Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv.)
  - Anhydrous 1,4-dioxane (0.2 M)
- Protocol:
  - A 4 mL vial was charged with 2-(allyl(phenyl)sulfonyl)pyridine (1.5 equiv.), 4-bromotoluene (1.0 equiv.), Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv.).
  - The vial was sealed with a Teflon-lined cap.
  - The vial was evacuated and backfilled with argon (this cycle was repeated three times).
  - Anhydrous 1,4-dioxane (0.2 M) was added via syringe.
  - The reaction mixture was stirred at 100 °C for 16 hours.
  - After cooling, the mixture was diluted with EtOAc and washed with water. The aqueous layer was extracted with EtOAc.
  - The combined organic layers were dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated.
  - The residue was purified by column chromatography (10% Ethyl Acetate in Hexanes) to yield 2-(p-tolyl)pyridine.

## Data Presentation: Substrate Scope of Desulfinylative Cross-Coupling

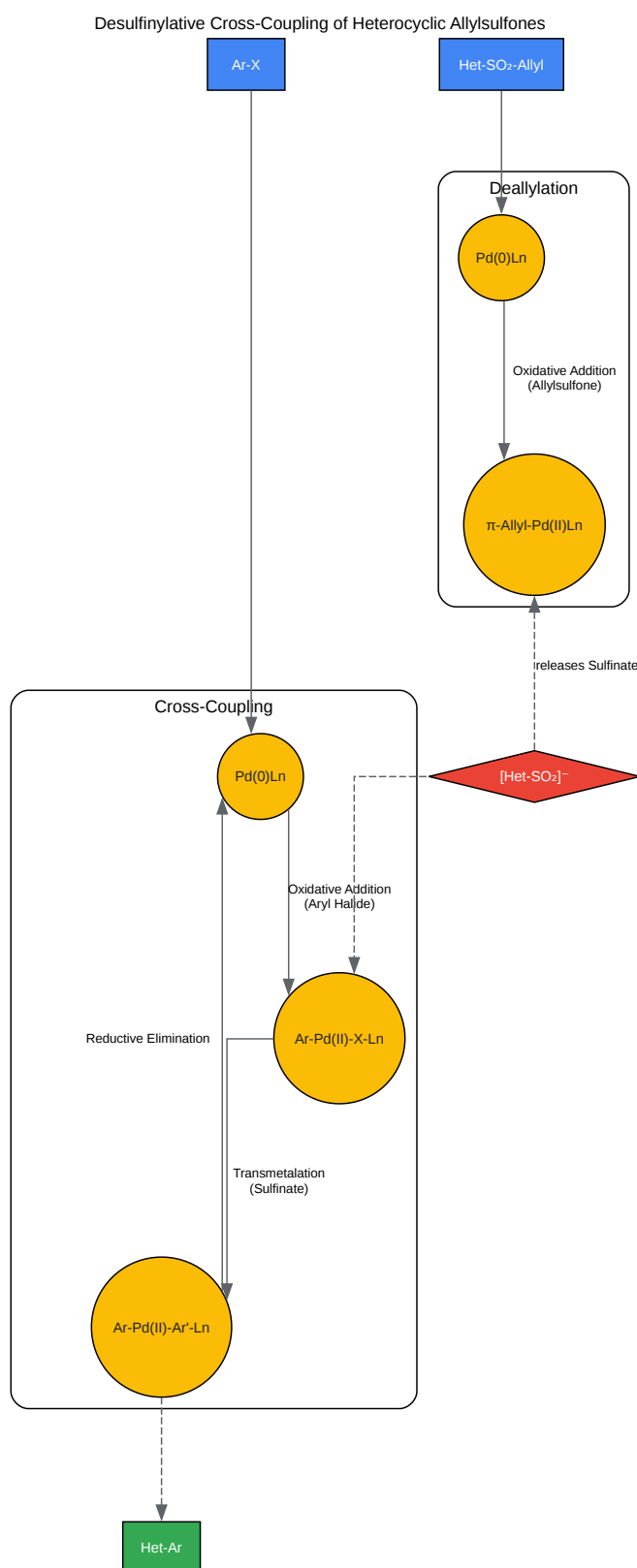
The following table summarizes the scope of the desulfinylative cross-coupling of various heterocyclic allylsulfones with aryl halides.

Entry	Heterocyclic Allylsulfone	Aryl Halide	Product	Yield (%)
1	2-(allyl(phenyl)sulfonyl)pyridine	4-bromotoluene	2-(p-tolyl)pyridine	85
2	3-(allyl(phenyl)sulfonyl)pyridine	4-bromoanisole	3-(4-methoxyphenyl)pyridine	78
3	2-(allyl(phenyl)sulfonyl)pyrimidine	1-bromo-4-fluorobenzene	2-(4-fluorophenyl)pyrimidine	72
4	1-methyl-2-(allyl(phenyl)sulfonyl)-1H-imidazole	4-bromobenzonitrile	4-(1-methyl-1H-imidazol-2-yl)benzonitrile	65
5	2-(allyl(phenyl)sulfonyl)pyridine	2-bromonaphthalene	2-(naphthalen-2-yl)pyridine	81

### III. Mandatory Visualizations

#### Catalytic Cycles and Workflows

Caption: Catalytic cycle for Asymmetric Allylic Alkylation.



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Caption: Mechanism of Desulfinylative Cross-Coupling.



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